molecular formula C19H18N2O B13809943 1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)-

1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)-

Cat. No.: B13809943
M. Wt: 290.4 g/mol
InChI Key: VFZLVLXVWIRQAY-UHFFFAOYSA-N
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Description

1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- is a complex organic compound with the molecular formula C19H18N2O. This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- involves several steps. One common synthetic route includes the reaction of indole-3-acetonitrile with a,a-dimethyl-6-(phenylmethoxy) bromide under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce costs.

Chemical Reactions Analysis

1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the biofilm formation of certain bacteria without affecting their growth .

Comparison with Similar Compounds

1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- can be compared with other indole derivatives such as:

    Indole-3-acetonitrile: A simpler compound with similar biological activities.

    Indole-3-acetic acid: A plant growth hormone with different applications in agriculture.

    1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)-:

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

2-methyl-2-(6-phenylmethoxy-1H-indol-3-yl)propanenitrile

InChI

InChI=1S/C19H18N2O/c1-19(2,13-20)17-11-21-18-10-15(8-9-16(17)18)22-12-14-6-4-3-5-7-14/h3-11,21H,12H2,1-2H3

InChI Key

VFZLVLXVWIRQAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

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